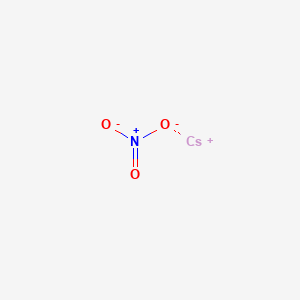![molecular formula C6H2Cl3N3 B12511086 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system containing both pyrrole and triazine moieties, with three chlorine atoms attached at the 2, 4, and 6 positions. The presence of these chlorine atoms imparts distinct chemical reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with chlorinating agents such as chloramine or chlorine gas. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, allows for the scalable production of this compound. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove chlorine atoms.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation reactions can produce higher oxidation state compounds with additional functional groups .
Aplicaciones Científicas De Investigación
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.
2,4,6-Trichloropyrimidine: Contains a similar triazine ring but with different substituents, leading to distinct chemical properties and applications.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with different substitution patterns and reactivity
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and triazine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H2Cl3N3 |
|---|---|
Peso molecular |
222.5 g/mol |
Nombre IUPAC |
2,4,6-trichloropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-4-5(8)10-6(9)11-12(4)2-3/h1-2H |
Clave InChI |
MUULEYJDBBKDBF-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=NN2C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12511056.png)

![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)


![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)

![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)
